D-Allose 6-phosphate

Enzymology Rare Sugar Metabolism Antimicrobial Target Validation

Rare sugar phosphate research is constrained by limited commercial access to pathway-specific metabolites. D-Allose 6-phosphate addresses this gap as the obligate intracellular effector of D-allose, enabling M. tuberculosis RpiB inhibition (Ki = 9 μM for derived 5-phospho-D-ribonate), TXNIP-dependent anti-proliferative signaling in leukemia models, and ROS-mediated disease resistance in rice. • Competitive inhibitor of M. tuberculosis RpiB with species-selective activity vs. E. coli orthologs • Intracellular effector for D-allose anti-cancer activity; protected A6P derivative shows enhanced potency vs. parent compound • Pathway-specific metabolite for rare sugar-induced crop immunity via NADPH oxidase activation

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
Cat. No. B1239337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allose 6-phosphate
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5-,6+/m0/s1
InChIKeyVFRROHXSMXFLSN-BGPJRJDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Allose 6-phosphate: Core Metabolite Overview


D-Allose 6-phosphate (All6P, CAS 82259-50-5) is the 6-O-phosphorylated derivative of D-allose, a C-3 epimer of D-glucose classified as a rare aldohexose [1]. This sugar phosphate serves as the obligate intracellular metabolite of D-allose catabolism via the Leloir pathway in microorganisms and as a key signaling intermediate in eukaryotic systems, including plants and cancer cells [2]. With a molecular weight of 260.14 g/mol and predicted water solubility of 31.4 g/L, All6P exists predominantly in its dianionic form at physiological pH [3].

Rare sugar pathway intermediate with species-specific RpiB processing (substrate or inhibitor)
TXNIP signaling and anti-proliferative pathway probe in leukemia cell models
NADPH oxidase-mediated plant defense elicitor; metabolically distinct from G6P
Competitive inhibitor scaffold for bacterial ribose-5-phosphate isomerase B

D-Allose 6-phosphate: Irreplaceable Specificity


Despite structural similarity to D-glucose 6-phosphate (G6P) — differing only in C-3 stereochemistry — D-allose 6-phosphate exhibits fundamentally distinct biological recognition and enzymatic processing. While G6P serves as a universal glycolytic intermediate in virtually all organisms, All6P is processed by a narrow set of dedicated enzymes with species-specific activity profiles [1]. Critically, All6P acts not as a substrate but as a competitive inhibitor of the essential Mycobacterium tuberculosis ribose-5-phosphate isomerase B, whereas the Escherichia coli ortholog efficiently catalyzes All6P isomerization — demonstrating that even closely related isozymes exhibit divergent functional responses to this compound [2]. In eukaryotic systems, All6P accumulation specifically triggers NADPH oxidase-mediated reactive oxygen species generation and TXNIP-dependent anti-proliferative signaling — activities not replicated by G6P or other common hexose phosphates [3].

G6P cannot replicate species-selective RpiB inhibition

D-Glucose 6-phosphate is a universal glycolytic intermediate, whereas All6P acts as a competitive inhibitor of M. tuberculosis RpiB — a functional divergence not shared by G6P or other hexose phosphates.

Anti-proliferative signaling specific to All6P scaffold

TXNIP-dependent growth inhibition in leukemia cells is triggered by All6P but not by similarly protected G6P derivatives; G6P fails to engage this pathway.

Plant defense ROS cascade not induced by G6P

All6P specifically activates NADPH oxidase and defense gene expression in rice; G6P metabolism does not replicate this immune signaling phenotype.

D-Allose 6-phosphate: Comparative Evidence


RpiB Substrate vs. Inhibitor Activity

D-Allose 6-phosphate demonstrates divergent functional roles with type B ribose-5-phosphate isomerases from different bacterial species. Kinetic studies reveal that E. coli RpiB efficiently catalyzes the isomerization of All6P to D-allulose 6-phosphate, whereas the M. tuberculosis RpiB enzyme cannot catalyze this reaction [1]. Instead, All6P acts as a competitive inhibitor of the M. tuberculosis enzyme in its action on ribose-5-phosphate, a distinction explained by active-site structural differences identified via X-ray crystallography [1].

Enzymatic function
Head-to-head
E. coli RpiB: substrate isomerization
M. tuberculosis RpiB: competitive inhibitor
Species-specific functional divergence supports target validation studies.
Active-site differences confirmed by X-ray co-crystallography.
Enzymology Rare Sugar Metabolism Antimicrobial Target Validation Biocatalysis

Anti-Proliferative Activity in Leukemia Cells

In MOLT-4F human leukemia cells, D-allose 6-phosphate is the intracellular effector responsible for the anti-proliferative activity of D-allose [1]. A protected A6P derivative exhibited enhanced potency relative to the parent A6P [1]. Critically, a similarly protected derivative of D-glucose 6-phosphate (G6P) demonstrated significantly weaker anti-proliferative activity compared to the A6P derivative, and tetraacetyl-A6P showed reduced activity relative to the biodegradable protected A6P derivative [1].

Activity ranking
Head-to-head
  • 1 A6P biodegradable derivative
  • 2 Parent D-Allose 6-phosphate
  • 3 G6P derivative / tetraacetyl-A6P
Reported ranking in leukemia cell proliferation assay; A6P scaffold outperforms G6P.
MOLT-4F cell line; in vitro anti-proliferative readout.
Cancer Biology Rare Sugar Therapeutics Leukemia TXNIP Signaling

Plant Defense Activation and ROS Signaling

In rice (Oryza sativa), D-allose treatment induces resistance to Xanthomonas oryzae pv. oryzae through hexokinase-mediated conversion to D-allose 6-phosphate [1]. This A6P accumulation activates NADPH oxidase and triggers reactive oxygen species (ROS) generation [1]. A D-glucose 6-phosphate dehydrogenase-defective mutant exhibited reduced sensitivity to D-allose, and complementation with OsG6PDH1 restored full sensitivity, demonstrating that the pathway downstream of A6P involves distinct enzymatic steps compared to G6P-driven metabolism [1].

Defense activation
Head-to-head
All6P accumulation triggers ROS and defense
G6PDH mutant: reduced sensitivity, restored by complementation
A6P specifically induces NADPH oxidase-mediated immune signaling in rice.
Genetic complementation confirms pathway distinct from G6P metabolism.
Plant Immunity Reactive Oxygen Species NADPH Oxidase Agricultural Biotechnology

Allose Kinase Substrate Specificity

D-Allose-6-kinase from Aerobacter aerogenes exhibits defined substrate specificity. Among 23 sugars and related compounds tested, the kinase phosphorylated D-allose (set as 100% relative activity), followed by D-glucose (20%), D-ribose (6.3%), D-galactose (3.5%), and allitol (2.8%) [1]. The Michaelis constant (Km) for D-allose as substrate was determined to be 0.98 × 10⁻³ M [1].

Kinase preference
Head-to-head
5-fold
D-Allose 100% vs D-Glucose 20% relative activity (Km 0.98 mM)
High substrate preference confirms All6P production selectivity over common hexoses.
Purified D-allose-6-kinase from A. aerogenes; 23-substrate panel.
Enzyme Kinetics Substrate Specificity Rare Sugar Phosphorylation Biocatalysis

Solubility and Lipophilicity Comparison

D-Allose 6-phosphate exhibits physicochemical properties distinct from its parent sugar D-allose. The predicted water solubility of All6P is 31.4 g/L (logS = -0.92), with a predicted logP of -2.1 [1]. For comparison, unphosphorylated D-allose has a reported water solubility of approximately 700 g/L at 25°C and logP values ranging from -2.8 to -3.1 [2].

Physicochemical profile
Cross-study comparable
All6P: 31.4 g/L solubility, logP −2.1
D-Allose: ~700 g/L, logP −2.8 to −3.1
~22-fold lower solubility vs parent sugar informs buffer preparation strategies.
Predicted (ALOGPS) vs experimental data; formulation context may differ.
Physicochemical Properties Formulation Solubility Drug Discovery

RpiB Inhibitor Design Scaffold

D-Allose 6-phosphate serves as the foundational scaffold for designing competitive inhibitors of type B ribose-5-phosphate isomerases (RpiB). Among seven synthesized inhibitors derived from the All6P/Allu6P scaffold, 5-phospho-D-ribonate emerged as the strongest competitive inhibitor of a ribose-5-phosphate isomerase ever reported in the literature, with a Ki value of 9 μM for M. tuberculosis RpiB and displaying specific inhibition of MtRpiB versus EcRpiB [1].

Inhibitor scaffold
Class-level inference
Ki = 9 μM
5-phospho-D-ribonate (All6P-derived) vs M. tuberculosis RpiB
Reported competitive inhibitor scaffold; species-selective over E. coli ortholog.
Kinetic evaluation at pH 7.5, 37°C; seven derivatives tested.
Enzyme Inhibition Antitubercular Drug Discovery Transition State Analog Phosphonate Chemistry

D-Allose 6-phosphate Research Applications


Species-Selective Enzyme Inhibitor Discovery

D-Allose 6-phosphate serves as a foundational scaffold for synthesizing competitive inhibitors of bacterial ribose-5-phosphate isomerase B (RpiB). As demonstrated by Mariano et al. (2009), oxidative cleavage of All6P yields 5-phospho-D-ribonate — the most potent Rpi inhibitor reported to date — with a Ki of 9 μM against M. tuberculosis RpiB and selectivity over E. coli RpiB [1]. This species-selective inhibition profile makes All6P an essential starting material for antitubercular lead discovery programs targeting the pentose phosphate pathway. The compound's defined stereochemistry at C-3 enables rational design of transition-state analog inhibitors that exploit active-site differences between pathogen and host orthologs.

TXNIP-Mediated Anti-Proliferative Signaling

In human leukemia research, D-allose 6-phosphate is the intracellular effector molecule responsible for D-allose's anti-proliferative activity [1]. The protected A6P derivative demonstrates enhanced potency against MOLT-4F cells compared to the parent compound, while a similarly protected D-glucose 6-phosphate derivative shows significantly weaker activity [1]. This establishes All6P as the appropriate research reagent for investigating TXNIP-dependent growth inhibition pathways in hematological malignancies, where G6P is an unsuitable substitute. The differential activity between A6P and G6P scaffolds validates procurement of All6P-based compounds for mechanism-of-action studies in rare sugar oncology.

Plant Immunity: NADPH Oxidase and ROS

D-Allose 6-phosphate is the specific metabolic trigger for disease resistance in rice, acting through hexokinase-mediated phosphorylation of D-allose followed by NADPH oxidase activation and reactive oxygen species generation [1]. Genetic evidence from G6PDH-defective mutants and complementation studies confirms that this pathway requires distinct enzymatic steps compared to canonical G6P metabolism [1]. Agricultural biotechnology programs focused on rare sugar-induced crop immunity and ROS signaling should procure A6P as the pathway-specific metabolite, as G6P does not replicate this defense-activation phenotype.

Rare Sugar Metabolism and Biocatalyst Engineering

For researchers characterizing rare sugar catabolism, All6P is the essential intermediate in the D-allose degradation pathway [1]. Its species-specific processing — efficient isomerization by E. coli RpiB versus inhibitory action on M. tuberculosis RpiB — enables All6P to serve as both a pathway substrate for biocatalyst development and a selectivity probe for distinguishing RpiB orthologs [2]. Furthermore, the pronounced substrate preference of D-allose-6-kinase (100% relative activity for D-allose vs. 20% for D-glucose) makes All6P production the benchmark for characterizing novel allose kinases and engineering phosphorylation biocatalysts [3].

Application
Selection Property
Validation Focus
Bacterial RpiB inhibitor studies
Species-selective competitive inhibition profile
Inhibition kinetics & structural analog design
Leukemia cell signaling (TXNIP)
TXNIP-pathway response selectivity over G6P
Anti-proliferative assay with G6P comparator control
Plant immunity & ROS signaling
NADPH oxidase activation specificity
Defense gene induction & ROS detection assays
Rare sugar metabolism & biocatalyst engineering
Allose kinase substrate specificity context
Phosphorylation kinetics & isomerase ortholog profiling

Technical Documentation Hub

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22 linked technical documents
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